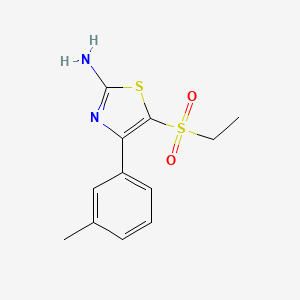

5-(Ethylsulfonyl)-4-(m-tolyl)thiazol-2-amine

Description

Properties

Molecular Formula |

C12H14N2O2S2 |

|---|---|

Molecular Weight |

282.4 g/mol |

IUPAC Name |

5-ethylsulfonyl-4-(3-methylphenyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C12H14N2O2S2/c1-3-18(15,16)11-10(14-12(13)17-11)9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3,(H2,13,14) |

InChI Key |

XNRPAJPQMRWALS-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)C1=C(N=C(S1)N)C2=CC=CC(=C2)C |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Coupling for Thiazole Core Formation

The construction of the thiazole ring system often employs palladium-catalyzed cross-coupling reactions. A representative procedure involves reacting 2-chloro-5-nitro-3-(trifluoromethyl)pyridine with thiazol-2-amine in the presence of tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) in 1,4-dioxane .

Reaction Conditions

-

Catalyst : Pd₂(dba)₃ (0.883 mmol)

-

Ligand : Xantphos (0.883 mmol)

-

Base : Cesium carbonate (17.66 mmol)

-

Temperature : 100°C

-

Duration : 3 hours

This method highlights the challenges of low yields in coupling reactions, likely due to steric hindrance from the trifluoromethyl group. Purification via silica-gel chromatography is critical for isolating the product.

One-Pot Synthesis Using Trichloroisocyanuric Acid (TCCA)

A scalable one-pot approach utilizes TCCA as a chlorinating agent to generate α-chloroketones in situ, which subsequently react with thiourea to form the thiazole ring . Adapting this method for 5-(ethylsulfonyl)-4-(m-tolyl)thiazol-2-amine involves:

-

Chlorination : Treatment of m-tolyl acetophenone with TCCA in ethanol at 80°C for 25 minutes.

-

Cyclization : Addition of thiourea to form the thiazole core.

-

Sulfonation : Oxidation of a thioether intermediate to the sulfonyl group using hydrogen peroxide.

Key Advantages

-

Catalyst : Ca/4-MePy-IL@ZY-Fe₃O₄ nanoparticles enable magnetic recovery and reuse.

Hantzsch Thiazole Synthesis with Post-Modification

The classical Hantzsch method involves condensing α-halo ketones with thiourea. For this compound, 5-bromo-4-(m-tolyl)thiazol-2-amine is first synthesized, followed by nucleophilic substitution with ethylsulfonyl chloride .

Typical Procedure

-

Reactants : α-Bromo-m-tolyl ketone (1.0 equiv.), thiourea (1.2 equiv.)

-

Solvent : Glacial acetic acid

-

Temperature : 60°C

Post-synthetic sulfonation introduces the ethylsulfonyl group, though regioselectivity must be controlled to avoid over-oxidation.

Oxidative Functionalization of Thiol Precursors

A two-step strategy first synthesizes 5-(ethylthio)-4-(m-tolyl)thiazol-2-amine, followed by oxidation to the sulfonyl derivative.

Oxidation Conditions

-

Oxidizing Agent : H₂O₂ (30%) in acetic acid

-

Temperature : 50°C

-

Duration : 2 hours

This method benefits from mild conditions but requires stringent control of oxidation states.

Microwave-Assisted Synthesis for Rapid Cyclization

Microwave irradiation significantly reduces reaction times. A protocol adapted from Ambeed.com involves:

-

Aldehyde-Amine Condensation : m-Tolualdehyde reacts with ethylsulfonamide in toluene.

-

Cyclization : Microwave heating at 100°C for 10 minutes.

Optimized Parameters

Comparative Analysis of Methods

Mechanistic Insights and Challenges

-

Regioselectivity : Introducing substituents at the 4- and 5-positions of the thiazole ring demands precise control. Electron-donating groups (e.g., m-tolyl) direct electrophilic substitution to the 4-position, while sulfonation favors the 5-position due to its electron-withdrawing nature.

-

Catalyst Design : Palladium complexes facilitate coupling but suffer from ligand degradation under prolonged heating. Immobilized catalysts (e.g., Ca/4-MePy-IL@ZY-Fe₃O₄) mitigate this issue .

-

Purification : Silica-gel chromatography remains indispensable for isolating products, though solvent-intensive processes pose environmental concerns .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ethylsulfonyl group (-SO₂C₂H₅) undergoes nucleophilic substitution due to its electron-withdrawing nature. Key reactions include:

| Reaction Type | Reagents/Conditions | Products | Key Findings |

|---|---|---|---|

| Amine Substitution | Aliphatic amines (e.g., NH₃, RNH₂) | 5-(Alkyl/arylamino)-4-(m-tolyl)thiazol-2-amine | Higher yields in polar aprotic solvents (DMF, 60–80°C). |

| Alcoholysis | ROH (primary/secondary alcohols) | 5-(Alkoxy)-4-(m-tolyl)thiazol-2-amine | Requires catalytic bases (e.g., K₂CO₃). |

| Thiolysis | RSH (thiols) | 5-(Alkylthio)-4-(m-tolyl)thiazol-2-amine | Rapid kinetics in ethanol at room temperature. |

Electrophilic Aromatic Substitution

The m-tolyl group participates in electrophilic substitution, primarily at the para position relative to the methyl group:

| Reaction Type | Reagents | Position | Products | Conditions |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para | 4-(m-Tolyl)-5-(ethylsulfonyl)-2-nitrothiazole | 0–5°C, 2–4 hours. |

| Sulfonation | H₂SO₄/SO₃ | Para | Sulfonated derivatives | Reflux, 6–8 hours. |

| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | Para | Halogenated m-tolyl derivatives | Room temperature, 1 hour. |

Cycloaddition and Ring-Opening Reactions

The thiazole ring participates in [4+2] cycloadditions and ring-opening pathways:

-

Diels-Alder Reactions : Reacts with dienophiles (e.g., maleic anhydride) to form bicyclic adducts. Products depend on solvent polarity and temperature (e.g., THF at 80°C yields fused pyranothiazoles).

-

Ring-Opening with Hydrazines : Hydrazine (NH₂NH₂) cleaves the thiazole ring, producing thiourea derivatives (e.g., 2-hydrazinylacetamide intermediates) .

Oxidation and Reduction

Functional group transformations via redox reactions:

| Process | Reagents | Products | Notes |

|---|---|---|---|

| Sulfonyl Reduction | LiAlH₄ or NaBH₄/CuCl₂ | 5-(Ethylthio)-4-(m-tolyl)thiazol-2-amine | Complete reduction requires anhydrous conditions. |

| Amine Oxidation | H₂O₂/Fe²⁺ | Nitroso or nitro derivatives | pH-dependent selectivity. |

Coupling Reactions

Palladium-catalyzed cross-coupling reactions modify the m-tolyl group:

-

Suzuki-Miyaura Coupling : With arylboronic acids, forms biaryl derivatives (e.g., 4-(biphenyl) analogs) using Pd(PPh₃)₄/K₂CO₃ in dioxane (80°C, 12 hours).

-

Buchwald-Hartwig Amination : Introduces aryl amines at the m-tolyl group with Pd₂(dba)₃/Xantphos catalyst.

Functionalization of the Thiazole Core

The 2-amino group undergoes derivatization:

Mechanistic Insights

-

Nucleophilic Substitution : The sulfonyl group’s electron-withdrawing effect stabilizes transition states during nucleophilic attack, favoring S<sub>N</sub>2 pathways.

-

Electrophilic Aromatic Substitution : Methyl group on m-tolyl directs incoming electrophiles to the para position via inductive effects.

Scientific Research Applications

Medicinal Chemistry

5-(Ethylsulfonyl)-4-(m-tolyl)thiazol-2-amine is primarily recognized for its role as a building block in the synthesis of potential therapeutic agents. The compound's unique structural features allow for modifications that can enhance its biological activity.

Table 1: Potential Therapeutic Applications

| Application Area | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains, including resistant ones. |

| Anticancer | Shows cytotoxic effects on several cancer cell lines, indicating potential as an anticancer agent. |

| Antiinflammatory | May modulate inflammatory pathways, providing a basis for treating inflammatory diseases. |

Antimicrobial Activity

Research indicates that thiazole derivatives, including 5-(ethylsulfonyl)-4-(m-tolyl)thiazol-2-amine, possess significant antimicrobial properties. This compound has been tested against various Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of thiazole derivatives against multidrug-resistant pathogens. The compound demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics like linezolid.

Anticancer Activity

The anticancer potential of 5-(ethylsulfonyl)-4-(m-tolyl)thiazol-2-amine has been explored in vitro against several cancer cell lines.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | <10 | Induction of apoptosis and cell cycle arrest |

| MCF7 (Breast) | <15 | Apoptosis induction |

| HT1080 | <12 | Cell cycle arrest |

Case Study: Cytotoxic Effects

In a comparative study assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations above 10 µM.

Other Biological Activities

Beyond antimicrobial and anticancer activities, 5-(ethylsulfonyl)-4-(m-tolyl)thiazol-2-amine may exhibit other pharmacological effects, including:

- Antiviral Activity: Potential efficacy against viral infections.

- Antidiabetic Effects: Modulation of glucose metabolism.

- Anticonvulsant Properties: Possible application in seizure management.

Mechanism of Action

The mechanism of action of 5-(Ethylsulfonyl)-4-(m-tolyl)thiazol-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethylsulfonyl group can enhance the compound’s solubility and bioavailability, while the thiazole ring can interact with specific binding sites on the target molecules.

Comparison with Similar Compounds

Similar Compounds

5-(Methylsulfonyl)-4-(m-tolyl)thiazol-2-amine: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.

5-(Ethylsulfonyl)-4-(p-tolyl)thiazol-2-amine: Similar structure but with a p-tolyl group instead of an m-tolyl group.

5-(Ethylsulfonyl)-4-(phenyl)thiazol-2-amine: Similar structure but with a phenyl group instead of an m-tolyl group.

Uniqueness

5-(Ethylsulfonyl)-4-(m-tolyl)thiazol-2-amine is unique due to the specific combination of the ethylsulfonyl and m-tolyl groups, which can impart distinct chemical and physical properties. This uniqueness can be leveraged in the design of compounds with tailored properties for specific applications.

Biological Activity

5-(Ethylsulfonyl)-4-(m-tolyl)thiazol-2-amine is a compound belonging to the thiazole class, which has garnered attention due to its diverse biological activities. Thiazoles are known for their roles in medicinal chemistry, particularly as potential pharmacological agents against various diseases, including cancer and infectious diseases. This article explores the biological activity of this specific thiazole derivative, focusing on its antitumor, antimicrobial, and enzyme inhibitory properties.

Chemical Structure and Properties

The compound can be represented structurally as follows:

This structure features an ethylsulfonyl group and a m-tolyl group attached to a thiazole ring, contributing to its unique biological properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazole derivatives. In particular, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. For instance:

- Compound 8a , a related thiazole derivative, exhibited moderate activity against colon, melanoma, renal, and breast cancer cell lines with IC50 values ranging from 0.78 µM to 1.61 µM depending on the cell line tested .

- The mechanism of action often involves induction of apoptosis through pathways such as caspase activation and modulation of Bcl-2 family proteins .

Table 1: Antitumor Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 8a | K562 | 0.78 | Apoptosis induction via caspase activation |

| 8b | A2780 | 1.61 | Cell cycle arrest and apoptosis |

| TH-39 | Various | <1.00 | Inhibition of protein interactions |

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. For example:

- Compound 1a demonstrated trypanocidal activity with an IC50 value of 0.42 µM against Trypanosoma brucei, indicating its potential use in treating trypanosomiasis .

- The presence of lipophilic groups in these compounds enhances their ability to penetrate microbial membranes, thus improving their efficacy.

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Organism | IC50 (µM) | Observations |

|---|---|---|---|

| 1a | Trypanosoma brucei | 0.42 | High selectivity for protozoan cells |

| 2a | Trypanosoma brucei | 0.80 | Effective against multiple strains |

Enzyme Inhibition

In addition to their antitumor and antimicrobial properties, thiazole derivatives have shown promise as enzyme inhibitors. Compounds like those derived from the thiazole scaffold have been identified as inhibitors of key enzymes involved in disease processes:

- Some derivatives exhibit inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

- Other studies indicate that thiazoles can inhibit enzymes such as kynurenine-3-hydroxylase, which is involved in tryptophan metabolism and may play a role in neurodegenerative diseases .

Table 3: Enzyme Inhibition by Thiazole Derivatives

| Compound | Target Enzyme | Inhibition Type |

|---|---|---|

| Various | Cyclin-dependent kinase | Competitive inhibition |

| Selected Derivative | Kynurenine-3-hydroxylase | Non-competitive inhibition |

Case Studies

Several case studies have reported on the biological activities of thiazole derivatives:

- Antitumor Efficacy : A study demonstrated that a series of thiazole derivatives exhibited varying degrees of cytotoxicity against human glioblastoma and melanoma cell lines, with some compounds showing efficacy comparable to established chemotherapeutics like doxorubicin .

- Antimicrobial Effects : Research into trypanocidal activity revealed that modifications in the side chains significantly influenced potency, with certain derivatives achieving IC50 values below 1 µM against T. brucei, suggesting a viable path for drug development against sleeping sickness .

Q & A

Q. What established synthetic routes are used to prepare 5-(Ethylsulfonyl)-4-(m-tolyl)thiazol-2-amine, and what intermediates are critical?

The synthesis involves cyclocondensation and functionalization steps. A common approach starts with diazonium salts reacting with acrolein to form chloropropanals, which are then treated with thiourea to yield thiazol-2-amine intermediates. The ethylsulfonyl group is introduced via sulfonylation using ethyl sulfonyl chloride under basic conditions. Key intermediates include 3-aryl-2-chloropropanals and unsubstituted thiazol-2-amines. Reaction conditions (e.g., reflux in toluene, use of morpholine for cyclization) significantly impact yield and purity .

Q. What analytical techniques are recommended for structural confirmation and purity assessment?

A combination of spectroscopic and chromatographic methods is essential:

- IR spectroscopy identifies functional groups (e.g., sulfonyl S=O stretches near 1350–1150 cm⁻¹).

- NMR (¹H/¹³C) resolves aromatic protons (e.g., m-tolyl methyl at ~2.3 ppm) and confirms substitution patterns.

- HRMS validates molecular weight.

- HPLC with UV detection ensures purity (>95% recommended for biological assays). X-ray crystallography, as applied to similar thiadiazole derivatives, can resolve stereochemical ambiguities .

Q. What safety protocols are critical during synthesis and handling?

- Use fume hoods for volatile reagents (e.g., chloroacetyl chloride).

- Wear nitrile gloves and goggles to prevent skin/eye contact.

- Segregate sulfonylated waste and dispose via certified hazardous waste services to avoid environmental contamination .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize antitumor activity?

SAR studies should systematically modify substituents on the thiazole core and m-tolyl group. For example:

- Replace ethylsulfonyl with bulkier sulfonamides to assess steric effects.

- Introduce electron-withdrawing groups (e.g., nitro) on the aryl ring to enhance cytotoxicity. Standardized assays (e.g., MTT against HepG2 or MCF-7 cells) with IC50 calculations and apoptosis markers (e.g., caspase-3 activation) are critical. Positive controls (e.g., cisplatin) and dose-response curves validate activity trends .

Q. How can conflicting biological activity data across studies be resolved?

Discrepancies often arise from assay variability (e.g., cell line heterogeneity, incubation times). Mitigation strategies include:

- Replicating experiments under identical conditions (cell passage number, serum concentration).

- Validating compound stability (e.g., via LC-MS to detect degradation).

- Cross-testing derivatives in parallel to isolate substituent-specific effects. For example, contrasting ethylsulfonyl vs. methylsulfonyl analogs under standardized protocols clarifies substituent contributions .

Q. What computational tools aid in predicting reactivity and stability?

- DFT calculations model electronic effects of substituents (e.g., sulfonyl group electron-withdrawing capacity).

- Molecular docking predicts binding affinities to target proteins (e.g., tubulin for antitumor activity).

- QSAR models correlate structural features (e.g., logP, polar surface area) with solubility and bioavailability. Experimental validation via kinetic solubility assays (e.g., shake-flask method) is essential .

Q. How can synthetic yields be improved for scale-up studies?

- Optimize cyclocondensation steps using catalysts like DMAP or ultrasound-assisted reactions to reduce side products .

- Replace toluene with DMF for better solubility of intermediates.

- Implement flow chemistry for exothermic steps (e.g., sulfonylation) to enhance control and reproducibility .

Methodological Notes

- Contradiction Analysis : If biological activity varies between in vitro and in vivo models, assess metabolic stability (e.g., liver microsome assays) to identify rapid degradation pathways .

- Data Reproducibility : Always report reaction conditions (solvent, temperature, catalyst) and characterization data (e.g., NMR shifts) in full to enable cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.